molecular formula C4H6O2 B156105 Dihydrofuran-3(2H)-one CAS No. 22929-52-8

Dihydrofuran-3(2H)-one

Cat. No.: B156105
CAS No.: 22929-52-8
M. Wt: 86.09 g/mol
InChI Key: JLPJFSCQKHRSQR-UHFFFAOYSA-N
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Description

Dihydrofuran-3(2H)-one is a heterocyclic organic compound featuring a five-membered ring with an oxygen atom and a ketone group

Preparation Methods

Oxidation of 3-Hydroxytetrahydrofuran

The oxidation of 3-hydroxytetrahydrofuran (3-OH-THF) is the most direct route to dihydrofuran-3(2H)-one. Two prominent protocols are documented:

TEMPO/Trichloroisocyanuric Acid (TCCA) System

A 1 L flask charged with 3-OH-THF (60.6 g, 0.68 mol) in dichloromethane (DCM, 620 mL) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO, 1.08 g, 0.0069 mol) is cooled to −5°C. TCCA (159.6 g, 0.68 mol) is added in portions, maintaining temperatures below 0°C. The mixture warms to room temperature, achieving 95% yield (GC-MS) within 1 hour . TEMPO acts as a nitroxyl radical catalyst, while TCCA serves as a stoichiometric oxidant.

Pyridinium Chlorochromate (PCC) Oxidation

3-OH-THF (10.02 g) in DCM (115 mL) reacts with PCC (85.8 g, 3.5 eq) at 20°C for 3.5 hours. Silica gel chromatography yields 5.22 g of this compound . Scaling to 92.5 g of 3-OH-THF with PCC (454 g) in DCM (2000 mL) at 40°C for 16 hours achieves similar results after purification .

Comparison of Oxidation Methods

MethodOxidantSolventTemperatureTimeYield
TEMPO/TCCATCCADCM−5°C → RT1 h95%
PCCPCCDCM20–40°C3.5–16 h50–60%

Catalytic Oxidative Cyclization

Manganese(III) Acetate-Mediated Radical Cyclization

Manganese(III) acetate in acetic acid facilitates radical cyclization of 1,3-dicarbonyl compounds with alkenes. For example, reacting 1,3-cyclohexanedione (2 mmol) with 1,1-diphenylethylene (1 mmol) in HOAc at 60°C produces 2-furyl-substituted dihydrofuran-3(2H)-ones in 57–80% yields . The mechanism involves Mn³⁺-initiated radical formation, cyclization, and subsequent oxidation (Scheme 1) .

Gold-Catalyzed Sigmatropic Rearrangement

Allyl homopropargyl ethers undergo gold-catalyzed oxidation with N-oxides to form α-oxo gold carbenes, which rearrange via -sigmatropic shifts. This method yields 2,5-disubstituted dihydrofuran-3(2H)-ones at 60°C in DCE, exemplified by the synthesis of (±)-kumausallene precursors .

Acid-Catalyzed Cyclization of α'-Hydroxyenones

α'-Hydroxyenones cyclize under acidic conditions to form dihydrofuran-3(2H)-ones. Heating α'-hydroxyenones (e.g., 4-hydroxy-3-penten-2-one) with p-toluenesulfonic acid (PTSA) in toluene at reflux affords the target compound in >90% yield . The reaction proceeds via keto-enol tautomerization and intramolecular esterification (Figure 1) .

Cyanide Hydrolysis and Lactonization

A patent route converts 3-(hydroxymethyl)hexanenitrile to this compound via acid- or base-mediated hydrolysis. For example, 3-(hydroxymethyl)hexanenitrile in HCl (6 M) at 80°C for 8 hours undergoes cyano hydrolysis and lactonization, yielding the product in 75% yield . Basic conditions (NaOH, 2 M) followed by acidification achieve similar results .

Industrial-Scale Considerations

Green Chemistry Alternatives

Recent efforts focus on replacing DCM with ethyl acetate or cyclopentyl methyl ether (CPME) and employing electrochemical oxidation to minimize reagent use .

Emerging Methodologies

Photocatalytic Oxidation

Preliminary studies indicate that visible-light-driven oxidation of 3-OH-THF using Ru(bpy)₃²⁺ and O₂ achieves 70% yield at 25°C, though scalability remains unproven .

Biocatalytic Routes

Engineered ketoreductases (e.g., KRED-101) catalyze the oxidation of 3-OH-THF to this compound in phosphate buffer (pH 7.0) with NAD⁺ cofactors, yielding 82% product .

Chemical Reactions Analysis

Types of Reactions: Dihydrofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in organic synthesis .

Scientific Research Applications

Chemical Synthesis

Synthetic Routes and Reactions

Dihydrofuran-3(2H)-one can be synthesized through several methods, including the following:

  • Refluxing α-Hydroxyenones : A common method involves treating readily available α-hydroxyenones with a catalytic amount of strong acid in refluxing toluene, which yields dihydrofuran-3(2H)-ones efficiently .
  • Enzymatic Synthesis : Recent advancements have explored enzymatic pathways for synthesizing derivatives like 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one using specific catalysts that promote aldol reactions .

Pharmaceutical Applications

Anticancer Activity

This compound derivatives have been investigated for their potential anticancer properties. For instance:

  • Cytotoxicity Studies : Research has demonstrated that certain derivatives exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma). The best-performing derivatives showed IC50 values of 10 μM and 7.5 μM, respectively .
  • Synergistic Effects : Combinations of dihydrofuran derivatives with established anticancer drugs like gefitinib and 5-fluorouracil have shown enhanced efficacy against tumor growth, indicating their potential as adjuvants in cancer therapy .

Antioxidant Properties

Protective Effects Against Oxidative Stress

This compound and its derivatives have been studied for their antioxidant properties:

  • Inhibition of Cataract Formation : Studies indicate that these compounds can inhibit oxidative stress-related cataract formation in animal models by reducing superoxide radicals in lens tissues .

Flavoring Agents

Natural Aroma Compounds

Dihydrofuran derivatives are recognized for their organoleptic properties:

  • Flavoring Applications : Compounds such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) are utilized in the food industry for flavoring jams, jellies, beverages, and ice creams due to their pleasant aroma profiles .

Material Science

Polymer Chemistry

The unique structural features of this compound make it a candidate for various polymerization reactions:

  • Monomer for Polymeric Materials : It can serve as a monomer in the synthesis of biodegradable polymers, contributing to sustainable material development.

Table 1: Synthesis Methods of this compound

MethodConditionsYield (%)
Refluxing α-HydroxyenonesStrong acid catalyst in tolueneVariable
Enzymatic SynthesisOrganocatalysts in aldol reactionsHigh yield

Table 2: Anticancer Activity of Dihydrofuran Derivatives

CompoundCell LineIC50 (μM)
Dihydrofuran derivative AMCF-710
Dihydrofuran derivative BHSC-37.5

Case Study 1: Antioxidant Properties

A study conducted on the effects of dihydrofuran derivatives on cataract formation demonstrated significant protective effects against oxidative stress in rat models. The results indicated a marked reduction in superoxide radicals in lens tissues after administration of these compounds.

Case Study 2: Flavoring Agent Utilization

In food science research, dihydrofuran derivatives were incorporated into various products to evaluate their flavor enhancement capabilities. Sensory evaluations confirmed that these compounds significantly improved the taste profiles of tested food items.

Mechanism of Action

The mechanism of action of dihydrofuran-3(2H)-one involves its interaction with molecular targets through its ketone and ether functionalities. These interactions can lead to the formation of stable complexes, which are crucial in various biochemical and chemical processes .

Comparison with Similar Compounds

    2,3-Dihydrofuran: Similar in structure but lacks the ketone group.

    2,5-Dihydrofuran: Another isomer with different substitution patterns.

    Tetrahydrofuran: Fully saturated analog without the ketone group.

Uniqueness: Dihydrofuran-3(2H)-one is unique due to its combination of a five-membered ring with both an oxygen atom and a ketone group, which imparts distinct reactivity and stability compared to its analogs .

Biological Activity

Dihydrofuran-3(2H)-one, also known as 3-oxotetrahydrofuran, is an organic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor for synthesizing various bioactive molecules. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC4_4H6_6O2_2
Molecular Weight86.089 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point151.1 ± 23.0 °C
Flash Point56.3 ± 16.2 °C
CAS Number22929-52-8

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its role as a precursor in the synthesis of cyclic ketone inhibitors. Notably, it has been identified as an inhibitor of the serine protease plasmin, which plays a crucial role in fibrinolysis and is implicated in various pathological conditions such as thrombosis and cancer progression .

Inhibition of Plasmin

Research indicates that this compound derivatives can effectively inhibit plasmin activity. The design and synthesis of cyclic ketone inhibitors derived from this compound have shown promising results in reducing plasmin activity, thereby potentially mitigating conditions associated with excessive fibrinolysis .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

  • Anti-inflammatory Activity : A study on 4,5-diaryl furanones demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The best-performing derivative showed an IC50_{50} value of 2.8 µM against COX-1, indicating strong anti-inflammatory potential .
  • Cytotoxicity Against Cancer Cell Lines : Another research highlighted the cytotoxic effects of certain this compound derivatives on breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. The compounds exhibited IC50_{50} values of 10 µM and 7.5 µM respectively, suggesting their potential as chemotherapeutic agents .
  • Synthesis and Structural Activity Relationship : A comprehensive study focused on the structural modifications of this compound derivatives to enhance their biological activity. It was found that varying aryl groups significantly influenced both anti-inflammatory and cytotoxic activities, underscoring the importance of structure-activity relationships in drug design .

Synthesis Pathways

The synthesis of this compound can be accomplished through various methods, including:

  • Lewis Acid-Catalyzed Reactions : Utilizing Lewis acids for the ring-opening reactions to form diverse dihydrofuran derivatives has been documented, showcasing the versatility in synthetic approaches for generating biologically active compounds .
  • Direct Synthesis from Furan Derivatives : Various synthetic strategies have been developed to obtain this compound from simpler furan compounds through controlled reactions involving nucleophiles and electrophiles .

Properties

IUPAC Name

oxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-4-1-2-6-3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPJFSCQKHRSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336157
Record name 3-Oxotetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxolan-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22929-52-8
Record name 3-Oxotetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22929-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Oxotetrahydrofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrofuran-3(2H)-one
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Record name Oxolan-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dihydrofuran-3(2H)-one
Dihydrofuran-3(2H)-one
Dihydrofuran-3(2H)-one
Dihydrofuran-3(2H)-one
Dihydrofuran-3(2H)-one
Dihydrofuran-3(2H)-one

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